(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-4-9-22-15-8-6-13(29(20,24)25)11-17(15)28-19(22)21-18(23)14-7-5-12(26-2)10-16(14)27-3/h1,5-8,10-11H,9H2,2-3H3,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQNEQAAMVOLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a benzamide core, methoxy groups, and a sulfamoyl-substituted benzo[d]thiazole moiety. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential, particularly against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values were reported to be 6.2 μM for HCT-116 and 27.3 μM for MCF-7 cells, indicating potent activity against these malignancies .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways, which may involve caspase activation and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : Preliminary data suggest that the compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 | 6.2 | |
| Anticancer | MCF-7 | 27.3 | |
| Anti-inflammatory | TBD | TBD |
Case Studies
Several case studies have explored the efficacy of this compound in various experimental models:
- Study on Breast Cancer : A study evaluated the effects of the compound on MCF-7 cells and found that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
- Colon Cancer Model : In a xenograft model of colon cancer, administration of this compound resulted in reduced tumor growth compared to controls, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with sulfonamide- and heterocycle-containing derivatives reported in the literature. Key comparisons include:
- Sulfamoyl vs.
- Propargyl vs. Aryl Substituents : The propargyl group introduces alkyne reactivity absent in halogenated aryl derivatives (e.g., 2,4-difluorophenyl in [7–9]), enabling orthogonal functionalization strategies .
- Benzamide Moieties : The 2,4-dimethoxybenzamide in the target differs from ’s unsubstituted benzamide (4g, 4h), where methoxy groups may modulate electronic effects and steric bulk .
Spectroscopic Properties
IR and NMR data highlight functional group distinctions:
- The target’s amide C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6] (1663–1682 cm⁻¹) , while its sulfamoyl S=O vibrations (~1250 cm⁻¹) differ from triazole thione C=S bands (1247–1255 cm⁻¹) .
- Propargyl protons (δ ~2.5–3.0 in ¹H NMR) contrast with aromatic or alkyl substituents in analogous compounds (e.g., δ 2.4 for methyl in 4g ).
Physicochemical Properties
Melting points and solubility trends can be inferred from analogous compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
